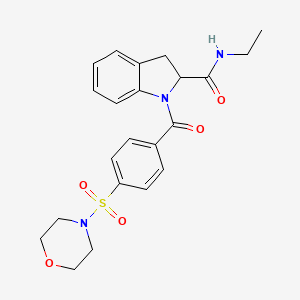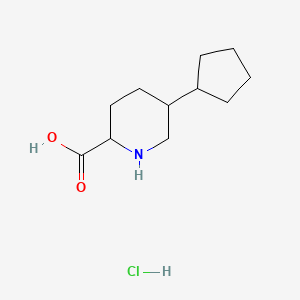
N-ethyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-ethyl-1-(4-(morpholinosulfonyl)benzoyl)indoline-2-carboxamide” is a complex organic compound. It contains an indoline group, which is a heterocyclic compound. The compound also contains a sulfonamide group, which is a common motif in many drugs and medicinal compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs have been synthesized using efficient protocols .Wissenschaftliche Forschungsanwendungen
Disposition and Metabolism in Humans
Research on the disposition and metabolism of novel compounds in humans is critical for understanding their pharmacokinetics and potential therapeutic uses. For example, the study on the orexin 1 and 2 receptor antagonist SB-649868 highlights the importance of determining how compounds are metabolized and excreted in humans. This knowledge is fundamental for drug development, ensuring safety and efficacy in potential therapeutic applications (Renzulli et al., 2011).
Diagnostic Applications
Compounds with specific binding affinities can be utilized in diagnostic applications, such as in sigma receptor scintigraphy. The study involving N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) demonstrates the potential of certain compounds to visualize primary breast tumors, exploiting the preferential binding to sigma receptors overexpressed on cancer cells (Caveliers et al., 2002).
Understanding Toxicity and Safety
Investigating the toxicological profiles of compounds is essential for their safe use, whether in a clinical setting or in occupational exposure. Studies on hemoglobin adducts of acrylamide in laboratory workers and smokers reveal the significance of assessing exposure risks and developing safety guidelines to prevent adverse health effects (Bergmark, 1997).
Pharmacological Effects and Clinical Trials
Clinical trials of new pharmacological agents, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), provide insights into their therapeutic potential, dosing, and side effects. Phase I studies assess safety, tolerability, and pharmacokinetics, which are critical steps in drug development (McCrystal et al., 1999).
Novel Therapeutic Applications
Exploring novel therapeutic applications of compounds, such as the immunomodulator linomide in treating secondary progressive multiple sclerosis, highlights the importance of scientific research in discovering new treatments for chronic diseases (Karussis et al., 1996).
Eigenschaften
IUPAC Name |
N-ethyl-1-(4-morpholin-4-ylsulfonylbenzoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-2-23-21(26)20-15-17-5-3-4-6-19(17)25(20)22(27)16-7-9-18(10-8-16)31(28,29)24-11-13-30-14-12-24/h3-10,20H,2,11-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONYYDDOOIHWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2657143.png)
![6-Chloro-N-[2-(pyridin-2-ylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2657145.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2657146.png)

![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2657148.png)

![N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2657150.png)
![[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B2657151.png)
![N-(4-isopropylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2657155.png)



![4-bromo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2657163.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2657164.png)
